Mevinacor

HMG-CoA reductase inhibition IC50 Enzyme potency

Mevacor (lovastatin) is the first-in-class statin and an essential procurement target for labs requiring a potent HMG-CoA reductase inhibitor (IC50 = 3.4 nM) or a definitive CYP3A4 probe substrate. Its uniquely low ~5% oral bioavailability and 10‒20‑fold plasma exposure increase with CYP3A4 inhibitors make it irreplaceable for drug–drug interaction studies and generic‑formulation bioequivalence trials. Sourced from fungal fermentation, this cost‑effective reference standard delivers proven 20‑40% LDL‑C reduction at 10‑80 mg doses. Procure ≥98%‑purity material today to ensure batch‑to‑batch consistency in your pharmacokinetic and pharmacodynamic investigations.

Molecular Formula C24H36O5
Molecular Weight 404.5 g/mol
Cat. No. B1205252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevinacor
Synonyms1 alpha-Isomer Lovastatin
6 Methylcompactin
6-Methylcompactin
alpha-Isomer Lovastatin, 1
Lovastatin
Lovastatin, (1 alpha(S*))-Isomer
Lovastatin, 1 alpha Isomer
Lovastatin, 1 alpha-Isomer
Mevacor
Mevinolin
MK 803
MK-803
MK803
Monacolin K
Molecular FormulaC24H36O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1
InChIKeyPCZOHLXUXFIOCF-ZYFIBHMZSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mevinacor (Lovastatin): The First-in-Class HMG-CoA Reductase Inhibitor for Cholesterol Management Research


Mevinacor, chemically known as lovastatin (CAS: 75330-75-5), is a fungal-derived natural product and the first commercialized statin, approved for the treatment of hypercholesterolemia and prevention of cardiovascular disease. It functions as a potent competitive inhibitor of HMG-CoA reductase (IC50 = 3.4 nM) [1], the rate-limiting enzyme in cholesterol biosynthesis [2]. As a lactone prodrug, it requires hepatic activation to its open acid form [3].

Why Mevinacor Cannot Be Automatically Substituted: Differentiated Clinical Pharmacology and Risk Profiles


Within the statin class, Mevinacor exhibits distinct pharmacokinetic and drug interaction properties that preclude simple substitution with other statins. Its extremely low oral bioavailability (~5%) and near-complete presystemic metabolism by CYP3A4 [1] create a unique vulnerability to drug-drug interactions—a factor not shared equally across all statins [2]. These differences translate into quantifiable variations in both therapeutic efficacy (LDL-C reduction) and safety margins when co-administered with common medications, underscoring the need for evidence-based selection.

Mevinacor: Quantified Differential Evidence Against Closest Statin Analogs


HMG-CoA Reductase Inhibitory Potency (IC50) of Mevinacor vs. Simvastatin

In head-to-head enzymatic assays, the inhibitory potency of Mevinacor's active acid form (lovastatin acid) against HMG-CoA reductase is comparable to that of simvastatin acid, with both demonstrating nanomolar activity [1]. This is a direct comparison of the primary pharmacodynamic driver for statin efficacy.

HMG-CoA reductase inhibition IC50 Enzyme potency

Comparative LDL-Cholesterol Reduction: Mevinacor vs. Simvastatin at Equivalent Doses

A multicenter, randomized, double-blind trial directly compared the LDL-C lowering efficacy of Mevinacor and simvastatin in 544 patients with moderate hypercholesterolemia [1]. At higher doses, simvastatin 20 mg demonstrated statistically superior LDL-C reduction compared to Mevinacor 40 mg.

LDL-C reduction Dose-response Head-to-head trial

Magnitude of CYP3A4-Mediated Drug Interaction Risk: Mevinacor vs. Atorvastatin and Pravastatin

Mevinacor and simvastatin are uniquely sensitive to CYP3A4 inhibition due to extensive presystemic metabolism (~90%). Potent CYP3A4 inhibitors can cause a 10- to 20-fold increase in serum concentrations of these statins, whereas atorvastatin shows only a 2- to 4-fold increase, and pravastatin is unaffected [1]. This differential sensitivity directly impacts clinical safety and the risk of myopathy.

Drug-drug interaction CYP3A4 Myopathy risk

Comparative Bioavailability and Presystemic Metabolism

Mevinacor exhibits the lowest oral bioavailability among commonly used statins, at approximately 5%, due to extensive first-pass metabolism [1]. This contrasts sharply with other statins like pravastatin (18%), rosuvastatin (20%), and atorvastatin (12%) [1]. This extreme presystemic clearance makes Mevinacor's systemic exposure highly sensitive to any factor that modulates CYP3A4 activity.

Bioavailability Pharmacokinetics First-pass metabolism

Optimal Application Scenarios for Mevinacor Based on Differentiated Evidence


Scenario 1: Generic Procurement for Cost-Driven Lipid Management in Low-Risk Populations

Mevinacor's proven efficacy in reducing LDL-C by 20-30% at doses of 10-20 mg and 30-40% at 40-80 mg [1] supports its use as a cost-effective generic option for managing mild to moderate hypercholesterolemia. Its therapeutic profile is well-suited for patient populations without complex medication regimens that would trigger CYP3A4 interactions.

Scenario 2: Research Use as a Prototypical CYP3A4-Substrate Statin in Drug-Drug Interaction Studies

The extreme sensitivity of Mevinacor to CYP3A4 modulation—exhibiting 10- to 20-fold plasma concentration increases with potent inhibitors [1]—makes it an ideal probe substrate for in vivo or in vitro drug-drug interaction studies. Researchers investigating CYP3A4-mediated interactions can utilize Mevinacor as a sentinel compound to quantify the magnitude of an investigational agent's inhibitory effect.

Scenario 3: Pharmacokinetic Bioequivalence and Formulation Development Reference

Mevinacor's well-characterized pharmacokinetic profile, including its low bioavailability (~5%) and half-life of 2-5 hours [1], serves as a reference standard for developing generic lovastatin formulations. Bioequivalence studies, such as those comparing test generics to Mevinacor 40 mg tablets [2], rely on its established pharmacokinetic parameters to ensure therapeutic equivalence.

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